Thyroxine-13C9,15N is a stable isotope-labeled derivative of the thyroid hormone thyroxine, also known as L-thyroxine. It is primarily used in scientific research to study thyroid hormone metabolism and its physiological effects without the complications associated with radiolabeling. The compound is classified under thyroid hormones and is essential for regulating metabolism, growth, and development in vertebrates.
Thyroxine-13C9,15N can be synthesized from L-tyrosine and its derivatives. The compound is commercially available from various suppliers, including Cayman Chemical and Pharmaffiliates, which provide detailed specifications regarding purity and storage conditions.
Thyroxine-13C9,15N falls under the category of thyroid hormones, specifically as a synthetic form of L-thyroxine. It is often utilized as an internal standard in analytical chemistry, particularly in mass spectrometry applications for quantifying natural L-thyroxine levels in biological samples.
The synthesis of Thyroxine-13C9,15N typically involves multi-step organic reactions starting from isotopically labeled precursors. One common approach includes:
The synthesis process yields Thyroxine-13C9,15N with a reported purity of ≥98%. The compound's molecular formula is C15H11I4N^15O4, with a molecular weight of approximately 786.8 g/mol. The synthesis can achieve yields around 30% depending on the specific method and conditions used .
Thyroxine-13C9,15N has a complex structure characterized by:
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). These methods help confirm the incorporation of isotopes and the integrity of the synthesized compound .
Thyroxine-13C9,15N participates in various biochemical reactions similar to its non-labeled counterpart. Key reactions include:
The metabolic pathways involving Thyroxine-13C9,15N can be traced using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), allowing researchers to monitor its fate in biological systems without radioactive interference .
Thyroxine functions by binding to thyroid hormone receptors in target tissues, influencing gene expression related to metabolism and growth. The mechanism involves:
Studies have shown that Thyroxine-13C9,15N effectively mimics natural thyroxine in vivo, facilitating research into its pharmacokinetics and dynamics .
Relevant data includes:
Thyroxine-13C9,15N has several scientific applications:
Thyroxine (3,3',5,5'-tetraiodothyronine, T4) serves as the primary secretory product of the thyroid gland and functions as a critical endocrine regulator. As a prohormone, T4 undergoes extrathyroidal deiodination to generate the metabolically active form, triiodothyronine (T3), which binds nuclear receptors to modulate gene expression. This hormone system regulates essential physiological processes including: 1) Basal metabolic rate and thermogenesis, 2) Cardiac function and cardiovascular dynamics, 3) Central nervous system development and function, and 4) Lipid and carbohydrate metabolism [5]. The structural complexity of T4—characterized by two tyrosine-derived rings, four iodine atoms, and an alanine side chain—enables diverse metabolic fates beyond classical deiodination pathways. Recent research has identified novel metabolites like 3-iodothyronamine (T1AM) that exhibit biological activities often opposing those of T3, suggesting intricate regulatory networks originating from T4 metabolism [2].
Stable isotope labeling has revolutionized the study of hormone metabolism by enabling precise tracking of biochemical pathways without the limitations of radioactive tracers. Unlike radiolabeled compounds (e.g., ¹²⁵I-T4 or ¹⁴C-T4), stable isotopes such as ¹³C and ¹⁵N:
The combination of ¹³C9 and ¹⁵N labeling creates a 10-Da mass shift from endogenous thyroxine (776.87 Da → 786.80 Da), allowing clear differentiation in mass spectrometry while maintaining identical chemical behavior. This mass signature permits researchers to distinguish administered compound from endogenous hormones and precisely track metabolic products across multiple transformation pathways [4] [9].
The development of Thyroxine-13C9,15N addresses critical limitations in thyroid research methodology. Traditional radiolabeled T4 (typically ¹²⁵I-labeled) cannot track metabolites resulting from outer-ring deiodination—a fundamental step in generating metabolites like 3,5-T2 and T1AM—since deiodination removes the radioactive tag [2]. Additionally, ¹⁴C-labeled T4 has limited utility in detecting minor metabolites due to sensitivity constraints in non-mass spectrometric methods. Thyroxine-13C9,15N overcomes these limitations through:
This stable isotope analog enables previously impossible investigations into alternate T4 metabolism pathways, particularly the conversion to bioactive metabolites like T1AM, which induces rapid physiological effects including hypothermia, bradycardia, and metabolic shifts toward lipid utilization [2].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5